molecular formula C31H32N2O13S B167902 Xylenol orange CAS No. 1611-35-4

Xylenol orange

Cat. No.: B167902
CAS No.: 1611-35-4
M. Wt: 672.7 g/mol
InChI Key: ORZHVTYKPFFVMG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Xylenol Orange is an organic reagent, most commonly used as a tetrasodium salt as an indicator for metal titrations . Its primary targets are metal ions such as calcium, cadmium, bismuth, zinc, lead, and mercury . These metal ions play crucial roles in various biological processes, and their concentrations need to be accurately measured for proper functioning.

Mode of Action

This compound interacts with its targets (metal ions) through complexation. When used for metal titrations, it will appear red in the titrand and become yellow once it reaches its endpoint . This color change is due to the formation of complexes between this compound and the metal ions, indicating the completion of the titration process.

Biochemical Pathways

For instance, in the presence of hydrogen peroxide, this compound reacts with ferrous ions to form ferric ions while generating hydroxy radicals . These radicals can then react with this compound to form a this compound-hydroxy radical, which subsequently oxidizes ferrous ions to ferric ions .

Pharmacokinetics

It’s known that the compound is soluble in water , which could potentially influence its bioavailability. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The primary result of this compound’s action is the color change it undergoes during metal titrations. This change from red to yellow indicates the completion of the titration process and allows for the accurate measurement of metal ion concentrations .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and temperature. For instance, the compound is known to decompose at temperatures around 210°C . Additionally, its color change during metal titrations is pH-dependent . Therefore, maintaining optimal environmental conditions is crucial for the effective action of this compound.

Biochemical Analysis

Biochemical Properties

Xylenol orange plays a significant role in biochemical reactions, particularly in the detection and measurement of hydroperoxides. It forms a complex with ferric ions, which can be measured spectrophotometrically . This reagent interacts with various enzymes and proteins, including lipoxygenases, which catalyze the dioxygenation of polyunsaturated fatty acids . The interaction between this compound and ferric ions is crucial for its function as an indicator in these assays .

Cellular Effects

This compound influences cellular processes by participating in the detection of reactive oxygen species (ROS) and hydroperoxides. It is used in assays to measure oxidative stress in cells, which can impact cell signaling pathways, gene expression, and cellular metabolism . The presence of this compound in these assays helps to quantify the levels of ROS and hydroperoxides, providing insights into cellular oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its ability to form complexes with ferric ions. This interaction is the basis for its use in detecting hydroperoxides and ROS. The binding of this compound to ferric ions results in a color change that can be measured spectrophotometrically . This mechanism is essential for its application in various biochemical assays .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound can affect its performance in assays. It is known to be stable under standard conditions, but its effectiveness can diminish over time if not stored properly . Long-term studies have shown that this compound can maintain its functionality for several weeks when stored under appropriate conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it is generally well-tolerated and effective in detecting hydroperoxides and ROS. At high doses, it can exhibit toxic effects, including oxidative damage to tissues . It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative stress and the detection of hydroperoxides. It interacts with enzymes such as lipoxygenases, which catalyze the formation of fatty acid hydroperoxides . These interactions are vital for its role in biochemical assays that measure oxidative stress and related metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with ferric ions and other biomolecules. It is known to accumulate in areas with high levels of ROS and hydroperoxides, facilitating its role in detecting oxidative stress . The distribution of this compound within cells is influenced by its binding to ferric ions and other transporters .

Subcellular Localization

This compound localizes to specific subcellular compartments where it can effectively interact with ferric ions and detect hydroperoxides. Its localization is influenced by targeting signals and post-translational modifications that direct it to areas of high oxidative activity . This subcellular localization is crucial for its function in biochemical assays and the detection of oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions: Xylenol orange is synthesized through a series of chemical reactions involving the condensation of xylenol with formaldehyde and subsequent sulfonation . The process typically involves the following steps:

Industrial Production Methods: In industrial settings, this compound is produced by optimizing the reaction conditions to ensure high yield and purity. The process involves controlling the temperature, reaction time, and concentration of reactants to achieve the desired product. Purification is typically done using ion-exchange chromatography to remove impurities such as cresol red and semi-xylenol orange .

Properties

IUPAC Name

2-[[5-[3-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N2O13S/c1-17-7-21(9-19(29(17)42)11-32(13-25(34)35)14-26(36)37)31(23-5-3-4-6-24(23)47(44,45)46-31)22-8-18(2)30(43)20(10-22)12-33(15-27(38)39)16-28(40)41/h3-10,42-43H,11-16H2,1-2H3,(H,34,35)(H,36,37)(H,38,39)(H,40,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZHVTYKPFFVMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)O)CN(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N2O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061819
Record name Glycine, N,N'-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

672.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1611-35-4
Record name Xylenol Orange
Source CAS Common Chemistry
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Record name Xylenol orange
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Record name Xylenol orange
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Record name Glycine, N,N'-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-
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Record name Glycine, N,N'-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-
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Record name Xylenol orange
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Record name XYLENOL ORANGE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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